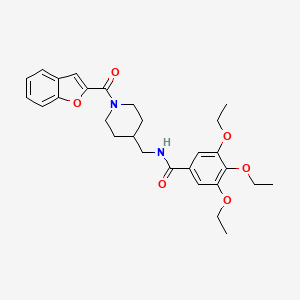

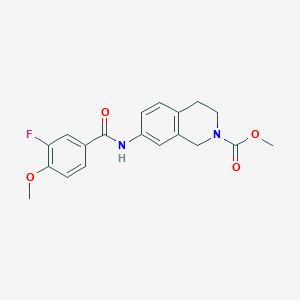

![molecular formula C20H22N2O4S2 B2366785 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-84-7](/img/structure/B2366785.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential application in the treatment of various diseases. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes.

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Compounds related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide have been studied for their potential in cardiac electrophysiological applications. Research has shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent activity comparable to established class III agents, suggesting their utility in cardiac arrhythmias treatment (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Studies on similar sulphonamides have shown their efficacy in antimalarial activity and potential as COVID-19 drugs. These findings highlight the versatility of such compounds in combating infectious diseases (Fahim & Ismael, 2021).

Gelation Behavior and Crystal Engineering

The role of methyl functionality in benzamide derivatives has been explored in the context of supramolecular gelators, indicating their potential in material science and crystal engineering (Yadav & Ballabh, 2020).

Glucokinase Activation

Certain N-thiazolyl benzamides have been identified as novel, potent glucokinase activators, highlighting their potential in the treatment of metabolic disorders (Iino et al., 2009).

Antifungal Agents

Derivatives of this compound have been investigated as potential antifungal agents, expanding their application in pharmaceuticals (Narayana et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . They seem to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

Similar compounds have been found to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide may interact with its targets to disrupt normal cell cycle progression and promote apoptosis.

Biochemical Pathways

The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis by accelerating the expression of caspases .

Result of Action

The compound, similar to its derivatives, exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and increases the levels of p53 in treated cells . This leads to an imbalance in the levels of key mitochondrial proteins, resulting in apoptosis .

Eigenschaften

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-3-4-5-11-26-15-8-6-7-14(12-15)19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFCEQPNLJJGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)

![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)

![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)

![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)